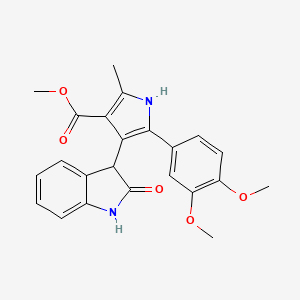

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polyfunctional heterocyclic compound featuring a pyrrole core substituted with a 3,4-dimethoxyphenyl group, a methyl group, a 2-oxoindole moiety, and a methyl ester. This structure combines aromatic, electron-donating (methoxy), and hydrogen-bonding (oxoindole) groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula |

C23H22N2O5 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O5/c1-12-18(23(27)30-4)20(19-14-7-5-6-8-15(14)25-22(19)26)21(24-12)13-9-10-16(28-2)17(11-13)29-3/h5-11,19,24H,1-4H3,(H,25,26) |

InChI Key |

KPQSVSHIGWWYFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrole ring can be synthesized through a Paal-Knorr reaction.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Coupling Reactions: The pyrrole and indole units are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, under specific conditions (e.g., palladium catalysts, base, and appropriate solvents).

Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogenated derivatives or other substituted products.

Scientific Research Applications

Pharmacological Applications

The compound exhibits potential pharmacological properties that are being explored for therapeutic uses. Some notable applications include:

- Anticancer Activity : Research has indicated that derivatives of pyrrole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including human glioblastoma and melanoma cells . The presence of the indole moiety contributes to this activity by potentially interacting with cellular pathways involved in tumor growth.

- Anti-inflammatory Effects : Certain pyrrole derivatives have been identified as antagonists of formyl peptide receptors (FPR1), which play a role in inflammatory responses. In vitro studies have demonstrated that these compounds can inhibit neutrophil activation, thereby reducing inflammation .

Synthesis and Structural Modifications

The synthesis of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions that allow for structural modifications. The ability to modify functional groups on the pyrrole and indole rings can enhance biological activity and selectivity for specific targets.

Table 1: Key Synthetic Routes

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Propionaldehyde + Bromine | Formation of 2-bromopropanal |

| Ring Closure | 2-bromopropanal + Ethyl acetoacetate + Ammonia | Synthesis of the pyrrole derivative |

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar compounds:

- A study published in Molecules highlighted the structure-activity relationship (SAR) of pyrrole derivatives, indicating that specific substitutions on the phenyl ring significantly affect their anticancer properties .

- Another research article focused on the anti-inflammatory potential of pyrrole-based compounds, revealing their mechanism of action through inhibition of neutrophil chemotaxis and adhesion .

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrole-Indole Hybrids

Compound A: Ethyl (4R,5R)-5-(1H-Indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-(m-tolyl)-4,5-dihydro-1H-pyrrole-3-carboxylate (from )

- Key Differences: Substituents: Contains a dihydropyrrole ring (vs. fully aromatic pyrrole in the target compound) and a methoxycarbonylamino group. Stereochemistry: Exhibits enantiomeric enrichment (92% ee) due to asymmetric synthesis, unlike the target compound, which lacks reported stereochemical data .

- Pharmacological Relevance : Pyrrole-indole hybrids like this are often evaluated for chiral selectivity in drug design.

Compound B: Ethyl 5-(3-Aminophenyl)-1-(3-Cyano-4-Methyl-5-Phenylpyrrol-2-yl)-2-Methylpyrrole-3-Carboxylate (from )

- Key Differences: Substituents: Features a cyano group and aminophenyl moiety instead of dimethoxyphenyl and oxoindole groups. Spectral Data: MS (m/z 362 [M⁺]) and NMR data (e.g., δ 2.5 ppm for CH₃) suggest distinct electronic environments compared to the target compound .

Functional Group Comparisons

2-Oxoindole vs. 4-Oxochromenone:

- However, chromenone derivatives often exhibit stronger π-π stacking due to extended conjugation .

Methoxy vs. Nitro Groups :

- The 3,4-dimethoxyphenyl group in the target compound is electron-donating, contrasting with the nitro group in ’s pyrimidine derivative (IR: 1380 cm⁻¹ for NO₂). Nitro groups enhance electrophilicity but may reduce metabolic stability compared to methoxy .

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

The compound methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (CAS Number: 1190266-05-7) is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of the compound includes a pyrrole ring substituted with a dimethoxyphenyl group and an indole moiety, which may contribute to its biological properties. The molecular formula is and the molecular weight is approximately 406.4 g/mol .

| Property | Value |

|---|---|

| CAS Number | 1190266-05-7 |

| Molecular Formula | |

| Molecular Weight | 406.4 g/mol |

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups on the phenyl ring is often associated with enhanced electron-donating ability, which can neutralize free radicals and reduce oxidative stress .

Anti-inflammatory Effects

Pyrrole derivatives have been studied for their anti-inflammatory properties. Specifically, they can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines .

Anticancer Potential

There is emerging evidence that methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate may possess anticancer properties. Compounds structurally related to this pyrrole have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxic effects of similar pyrrole derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrrole Derivative A | MCF-7 (Breast Cancer) | 12.5 |

| Pyrrole Derivative B | HT29 (Colon Cancer) | 15.0 |

These findings suggest that methyl 5-(3,4-dimethoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate could exhibit similar or enhanced activity due to its unique structural features.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways such as ERK and NF-kB pathways, leading to altered cellular responses.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, promoting cell death.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrole-indole hybrid core in this compound?

-

Methodology : Multi-step synthesis involving cyclocondensation and coupling reactions. For example, pyrrole rings can be synthesized via Paal-Knorr reactions using 1,4-diketones and ammonium acetate. Indole moieties are often introduced via Buchwald-Hartwig amination or Friedel-Crafts alkylation . Evidence from similar compounds (e.g., ethyl 4-aroyl-3-sulfonyl-1H-pyrroles) shows that refluxing intermediates with chloranil in xylene for 25–30 hours facilitates cyclization, followed by purification via recrystallization .

-

Key Considerations :

- Optimize reaction time and temperature to avoid over-oxidation of indole.

- Use anhydrous Na₂SO₄ for drying organic layers to prevent hydrolysis .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

- Methodology :

-

¹H NMR : Focus on characteristic peaks:

-

Pyrrole protons: 6.3–7.5 ppm (multiplicity depends on substitution pattern).

-

Methoxy groups: 3.7–3.9 ppm (singlets for 3,4-dimethoxyphenyl) .

-

¹³C NMR : Confirm carbonyl groups (e.g., ester carbonyl at ~165 ppm, oxo-indole at ~175 ppm) .

- Example Data (from analogous compounds):

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole NH | 12.52 | s |

| Pyrrole C-H | 6.32 | s |

| Methoxy (OCH₃) | 3.82 | s |

Q. What chromatographic methods are suitable for purity analysis?

- Methodology : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient). For TLC, use silica gel GF254 with ethyl acetate/hexane (3:7) .

- Validation : Compare retention times with synthetic intermediates and confirm purity >95% via integration of HPLC peaks (Note: Excludes benchchem data per guidelines).

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 2-oxo-2,3-dihydro-1H-indole moiety?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the indole ring. Substituents at the 3-position (e.g., methyl) increase steric hindrance, reducing nucleophilic attack at the pyrrole β-position .

- Experimental Validation : Compare reaction rates of substituted vs. unsubstituted analogs in nucleophilic substitution reactions .

Q. What mechanistic pathways explain unexpected byproducts during coupling reactions?

- Case Study : In analogous pyrrole-indole syntheses, over-refluxing in xylene leads to dimerization via radical intermediates. Byproducts can be identified via HRMS (e.g., m/z 650.3 for dimers) and mitigated by shorter reaction times .

- Mitigation Strategies :

| Issue | Solution |

|---|---|

| Dimerization | Reduce reflux time to <20 hours |

| Oxidative degradation | Use argon atmosphere |

Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

- Approach :

- Introduce substituents (e.g., halogens, hydroxy groups) at the 3,4-dimethoxyphenyl ring to modulate lipophilicity and H-bonding.

- Test analogs for kinase inhibition (e.g., indole-pyrrole hybrids target ATP-binding pockets in kinases) .

- Data Template :

| Derivative | R Group | IC₅₀ (nM) | LogP |

|---|---|---|---|

| 1 | -OCH₃ | 120 | 2.1 |

| 2 | -Cl | 45 | 3.0 |

Q. How to resolve contradictions in reported synthetic yields for similar compounds?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.